molecular formula C6H6N4O B2582796 6-amino-1H-1,2,3-benzotriazol-1-ol CAS No. 1379344-26-9

6-amino-1H-1,2,3-benzotriazol-1-ol

Cat. No. B2582796
CAS RN: 1379344-26-9
M. Wt: 150.141
InChI Key: SKEXGWACMUDTLQ-UHFFFAOYSA-N
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Description

6-amino-1H-1,2,3-benzotriazol-1-ol is a derivative of benzotriazole . It is a white crystalline powder . It is mainly used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis .


Synthesis Analysis

The synthesis pathway for the compound ‘6-amino-1H-1,2,3-benzotriazol-1-ol’ involves the reaction of 3-methylpiperidine with sulfonyl chloride to form the sulfonylated intermediate, which is then reacted with 1H-1,2,3-benzotriazole-1-ol to yield the final product.


Molecular Structure Analysis

The molecular structure of 6-amino-1H-1,2,3-benzotriazol-1-ol is similar to that of benzotriazole . Its five-membered ring contains three consecutive nitrogen atoms .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Physical And Chemical Properties Analysis

6-amino-1H-1,2,3-benzotriazol-1-ol is a white crystalline powder . Anhydrous 6-amino-1H-1,2,3-benzotriazol-1-ol is explosive .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

6-Amino-1H-1,2,3-benzotriazol-1-ol, also known as hydroxybenzotriazole (HOBt), plays a crucial role in drug discovery. It is used to suppress the racemization of chiral molecules during peptide synthesis, which is essential for maintaining the efficacy and safety of peptide-based drugs . HOBt is also utilized in the synthesis of amides from carboxylic acids, a common reaction in pharmaceutical manufacturing .

Organic Synthesis

In organic chemistry, HOBt is employed as a coupling reagent for the synthesis of complex organic compounds. Its ability to produce activated esters that react with amines at ambient temperatures to give amides makes it a valuable tool for constructing diverse molecular architectures .

Polymer Chemistry

HOBt is instrumental in polymer science, particularly in preventing the photodegradation of polymers by ultraviolet light. It serves as an organic UV absorber and an additive to prevent aging in polymers, finding applications in plastics, adhesives, paints, coatings, textiles, and rubber products .

Supramolecular Chemistry

The benzotriazole moiety, including derivatives like HOBt, is used in the design of supramolecular structures due to its ability to engage in hydrogen bonding and π-π interactions. These properties are exploited in creating complex assemblies for various applications, including molecular recognition and catalysis .

Bioconjugation

HOBt is utilized in bioconjugation techniques where it facilitates the attachment of various biomolecules to one another or to solid supports. This is particularly useful in the development of biosensors, drug delivery systems, and diagnostic tools .

Chemical Biology

Benzotriazole derivatives, including HOBt, have been explored for their biological properties. They are used in chemical biology to modulate biological systems and to study the interaction between small molecules and biological targets. Their applications range from enzyme inhibition to the study of cell signaling pathways .

Fluorescent Imaging

In the field of fluorescent imaging, HOBt and its derivatives can be used to synthesize fluorescent probes. These probes are essential for visualizing and tracking biological processes in real-time, providing insights into cellular functions and disease mechanisms .

Materials Science

HOBt contributes to materials science by aiding in the synthesis of materials with specific properties. It is used in the preparation of functional materials, such as those with antioxidative activity, and in the development of catalysts for various chemical reactions .

Mechanism of Action

6-amino-1H-1,2,3-benzotriazol-1-ol is used to produce activated esters. These esters are insoluble and react with amines at ambient temperature to give amides . It is also used for the synthesis of amides from carboxylic acids aside from amino acids .

Safety and Hazards

6-amino-1H-1,2,3-benzotriazol-1-ol is classified as a class 1.3C explosive . It is no longer allowed to be transported by sea or air as per 49CFR (USDOT hazardous materials regulations) .

Future Directions

The benzotriazole methodology, which includes 6-amino-1H-1,2,3-benzotriazol-1-ol, has grown from an obscure level to very high popularity . It has the potential for the synthesis of diverse pharmacologically important heterocyclic skeletons .

properties

IUPAC Name

3-hydroxybenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXGWACMUDTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N(N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044947
Record name 3-Hydroxybenzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1H-1,2,3-benzotriazol-1-ol

CAS RN

1379344-26-9
Record name 3-Hydroxybenzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1H-1,2,3-benzotriazol-1-ol
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